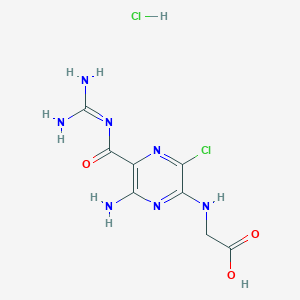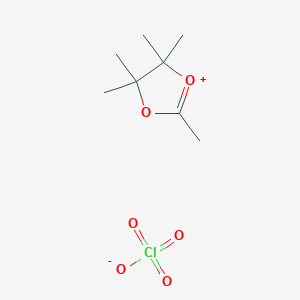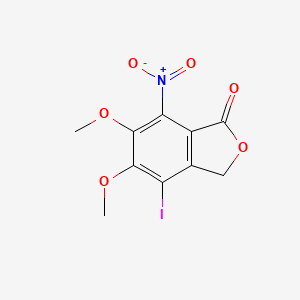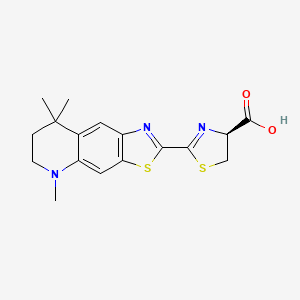
Tert-butyl 4-(2-bromo-4-hydroxyphenyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(2-bromo-4-hydroxyphenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has a tert-butyl group, a bromo-substituted phenyl ring, and a piperazine ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromo-4-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-bromo-4-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
Tert-butyl 4-(2-bromo-4-hydroxyphenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like DMF (Dimethylformamide).
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or THF (Tetrahydrofuran).
Major Products
Substitution: Formation of various substituted piperazine derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated piperazine derivatives.
科学研究应用
Tert-butyl 4-(2-bromo-4-hydroxyphenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of tert-butyl 4-(2-bromo-4-hydroxyphenyl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the piperazine ring allows for favorable interactions with biological macromolecules, enhancing its binding affinity and specificity. The bromo and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-bromo-4-hydroxyphenyl)piperazine-1-carboxylate is unique due to the presence of both bromo and hydroxy substituents on the phenyl ring. This combination allows for a diverse range of chemical reactions and interactions, making it a valuable intermediate in organic synthesis and drug development .
属性
分子式 |
C15H21BrN2O3 |
|---|---|
分子量 |
357.24 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-bromo-4-hydroxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-11(19)10-12(13)16/h4-5,10,19H,6-9H2,1-3H3 |
InChI 键 |
OVACTGUXKKXXIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl](/img/structure/B14761281.png)

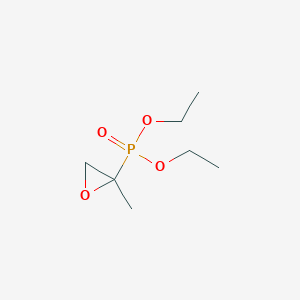
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)
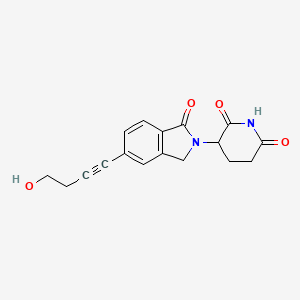
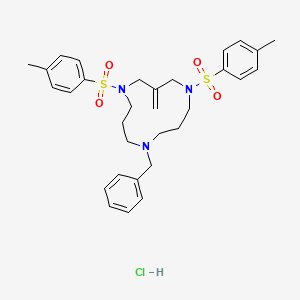
![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
![(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid](/img/structure/B14761316.png)

